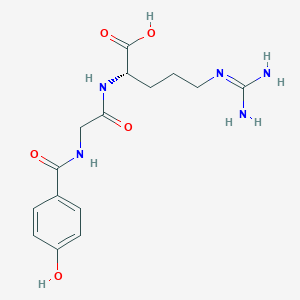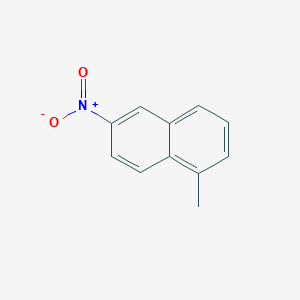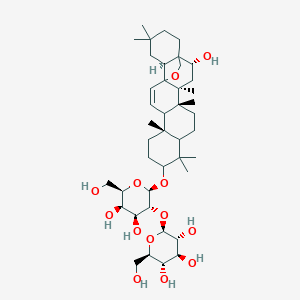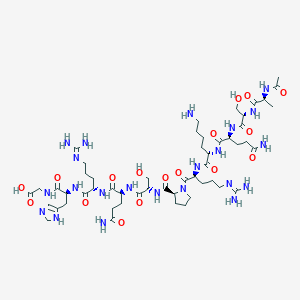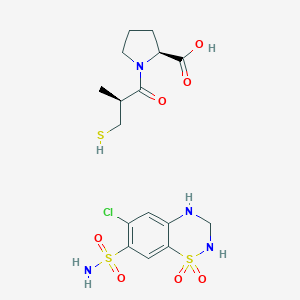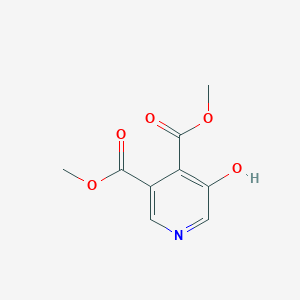![molecular formula C10H17NO2 B034994 (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] CAS No. 107869-78-3](/img/structure/B34994.png)
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a chemical compound that belongs to the class of bicyclic compounds. It has been identified as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties. The synthesis of this compound is complex and requires specific methods.2.2]octane].
Applications De Recherche Scientifique
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Mécanisme D'action
The mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is not fully understood. It is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. The compound may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Further research is needed to elucidate the exact mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane].
Effets Biochimiques Et Physiologiques
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. The compound has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been found to have low toxicity and good tolerability in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has several advantages for lab experiments. It has been shown to have good solubility in water and organic solvents, which makes it easy to work with in the lab. The compound has also been found to have low toxicity and good tolerability in animal studies, which makes it a promising candidate for further research. However, the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is complex and requires specific methods, which may limit its use in some lab settings.
Orientations Futures
There are several future directions for research on (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, addiction, and depression. Another direction is to elucidate the exact mechanism of action of the compound, which may lead to the development of more targeted therapies. Additionally, future research could focus on optimizing the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] to make it more accessible for use in lab settings. Overall, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
In conclusion, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a complex compound with potential therapeutic applications. Its synthesis is challenging, but it has several advantages for lab experiments. Further research is needed to determine its efficacy in clinical trials and to elucidate its exact mechanism of action.
Méthodes De Synthèse
The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a multistep process that involves the use of various reagents and catalysts. The first step involves the condensation of 1,3-dioxolane and 1-azabicyclo[2.2.2]octane in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain the desired compound. The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] requires careful control of reaction conditions and purification steps to obtain a pure product.
Propriétés
Numéro CAS |
107869-78-3 |
|---|---|
Nom du produit |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2/c1-8-12-7-10(13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m1/s1 |
Clé InChI |
NUCNXJPAVKOMRW-HNHGDDPOSA-N |
SMILES isomérique |
C[C@@H]1OCC2(O1)CN3CCC2CC3 |
SMILES |
CC1OCC2(O1)CN3CCC2CC3 |
SMILES canonique |
CC1OCC2(O1)CN3CCC2CC3 |
Synonymes |
2'-methylspiro-(1-azabicyclo(2.2.2.)octane-3,4'-(1,3)-dioxolane) AF 30 AF 30 hydrochloride, (2'R)-isomer AF 30 hydrochloride, (2'S) AF 30 hydrochloride, (trans)-isomer AF 30, (2'S)-isomer AF 30, (cis)-isomer AF 30, (trans)-isomer AF-30 AF30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




